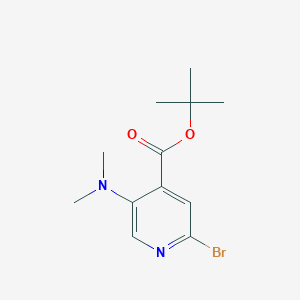
(2S)-2,3-dimethoxypropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonyl chloride derivative. Sulfonyl chlorides are a class of organic compounds with the general formula R-SO2-Cl, where R is an organic group. They are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and the “(2S)-2,3-dimethoxypropane” group .Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific sulfonyl chloride would depend on the nature of the R group. In general, sulfonyl chlorides are typically colorless liquid or white solid at room temperature .Scientific Research Applications
Palladium-Catalyzed Sulfonylation of Aryloxypyridines
A process was developed for the direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring. Sulfonyl chlorides, including compounds like (2S)-2,3-dimethoxypropane-1-sulfonyl chloride, were utilized as sulfonylation reagents. This method demonstrated applicability to a range of substrates, both electron-rich and electron-deficient. The ortho-sulfonylated phenol was produced efficiently from the sulfonylation product by removing the pyridyl group, showcasing the potential use of sulfonyl chlorides in complex organic syntheses (Xu et al., 2015).
Sulfonic Acid Functionalized Pyridinium Chloride in Synthesis
Synthesis of Tetrahydrobenzo[a]-xanthen-11-ones
Novel ionic liquid sulfonic acid functionalized pyridinium chloride was synthesized and used as a catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones through a one-pot multi-component condensation. This showcases the role of sulfonyl chloride derivatives in facilitating complex organic reactions (Moosavi‐Zare et al., 2013).
3,3-Dimethoxypropylsulfonyl Chloride in Amine Synthesis
Versatile Protecting and Activating Group for Amine Synthesis
3,3-Dimethoxypropylsulfonyl (Dimps) chloride was used as a sulfonating agent for amines, leading to the production of Dimps-amides in excellent yields. This demonstrates the utility of sulfonyl chloride derivatives in synthesizing and modifying amines, a crucial component in pharmaceutical and chemical industries (Sakamoto et al., 2018).
DPCS-Cl in Fluorescent Labeling
Fluorescent Labeling of Amino Acids for HPLC
3,6-Dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl), a derivative of sulfonyl chloride, was used as a pre-column derivatization reagent for the determination of proline (Pro) and hydroxyproline (Hyp) with high-performance liquid chromatography. This application highlights the role of sulfonyl chloride derivatives in enhancing detection sensitivity in bioanalytical methods (Teng et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2,3-dimethoxypropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWKUFLBBONMX-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)



![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)
![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)
![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)



![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)
